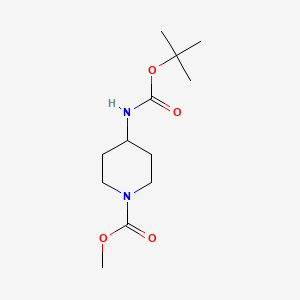

Methyl 4-(tert-butoxycarbonylamino)piperidine-1-carboxylate

Description

Methyl 4-(tert-butoxycarbonylamino)piperidine-1-carboxylate is a piperidine derivative featuring two key functional groups: a methyl ester at position 1 and a tert-butoxycarbonyl (Boc)-protected amine at position 4. The Boc group serves as a temporary protective moiety for amines, enabling selective reactivity in multi-step syntheses, while the methyl ester modulates solubility and stability. This compound is primarily utilized as an intermediate in pharmaceuticals and organic synthesis .

Properties

IUPAC Name |

methyl 4-[(2-methylpropan-2-yl)oxycarbonylamino]piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22N2O4/c1-12(2,3)18-10(15)13-9-5-7-14(8-6-9)11(16)17-4/h9H,5-8H2,1-4H3,(H,13,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOHAXWIJCWEMHQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCN(CC1)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401130375 | |

| Record name | 1-Piperidinecarboxylic acid, 4-[[(1,1-dimethylethoxy)carbonyl]amino]-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401130375 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1286274-09-6 | |

| Record name | 1-Piperidinecarboxylic acid, 4-[[(1,1-dimethylethoxy)carbonyl]amino]-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1286274-09-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Piperidinecarboxylic acid, 4-[[(1,1-dimethylethoxy)carbonyl]amino]-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401130375 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(tert-butoxycarbonylamino)piperidine-1-carboxylate typically involves the reaction of piperidine with tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then treated with methyl chloroformate to yield the final product. The reaction conditions usually involve maintaining the reaction mixture at a low temperature to prevent side reactions and ensure high yield .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, leading to higher efficiency and yield. The use of flow reactors also minimizes the risk of side reactions and allows for the continuous production of the compound .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(tert-butoxycarbonylamino)piperidine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can remove the Boc protecting group, yielding the free amine.

Substitution: The compound can undergo nucleophilic substitution reactions, where the Boc group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or borane (BH3) are used.

Substitution: Nucleophiles like amines or thiols can be used to replace the Boc group under mild conditions.

Major Products Formed

The major products formed from these reactions include N-oxides, free amines, and substituted piperidine derivatives. These products are valuable intermediates in the synthesis of pharmaceuticals and other organic compounds .

Scientific Research Applications

Methyl 4-(tert-butoxycarbonylamino)piperidine-1-carboxylate has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: The compound is used in the synthesis of peptide-based drugs and as a protecting group in peptide synthesis.

Medicine: It serves as an intermediate in the synthesis of various therapeutic agents, including antiviral and anticancer drugs.

Industry: The compound is used in the production of fine chemicals and as a reagent in organic synthesis.

Mechanism of Action

The mechanism of action of Methyl 4-(tert-butoxycarbonylamino)piperidine-1-carboxylate primarily involves its role as a protecting group in organic synthesis. The Boc group protects the amine functionality from unwanted reactions, allowing for selective reactions at other sites in the molecule. The Boc group can be removed under acidic conditions, revealing the free amine for further reactions. This selective protection and deprotection mechanism is crucial in the synthesis of peptides and other complex molecules .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares Methyl 4-(tert-butoxycarbonylamino)piperidine-1-carboxylate with analogous piperidine-Boc derivatives, focusing on structural features, physicochemical properties, and applications.

Structural and Functional Group Variations

Table 1: Key Structural Differences and Molecular Properties

*Calculated molecular weight based on structural formula.

Key Observations:

- Lipophilicity : The 4-methylpentyl substituent in 3b increases lipophilicity (logP ~3.5), making it suitable for membrane-penetrating drug candidates .

- Hydrogen Bonding : The hydroxypyridinylmethyl group in 333986-05-3 introduces hydrogen-bonding capacity, enhancing solubility in polar solvents (e.g., water solubility ~15 mg/mL) .

- Reactivity : The carbamoyl group in 139290-70-3 offers nucleophilic reactivity for amide bond formation, contrasting with the ester group in the target compound, which is prone to hydrolysis .

Key Observations:

Stability and Reactivity

- Acid Sensitivity : Boc groups in all compounds are cleaved under acidic conditions (e.g., HCl/dioxane), while methyl esters hydrolyze in basic media (e.g., NaOH/MeOH) .

- Thermal Stability : The trifluoromethanesulfonyloxy group in 2758003-87-9 () enhances electrophilicity, enabling nucleophilic substitution at elevated temperatures (>80°C) .

Biological Activity

Methyl 4-(tert-butoxycarbonylamino)piperidine-1-carboxylate is a piperidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound's structure, featuring a tert-butoxycarbonyl (Boc) protecting group on the amino group, may influence its pharmacological properties, including interactions with various biological targets.

Chemical Structure and Properties

The compound can be represented by the following chemical structure:

- Molecular Formula : C_{12}H_{21}N_{2}O_{3}

- Molecular Weight : 239.31 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes. The amino group can form hydrogen bonds with biological macromolecules, while the carbonyl group may facilitate binding through hydrophobic interactions. Such interactions can modulate the activity of target proteins, leading to various biological effects.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit a range of biological activities, including:

- Antimicrobial Effects : Analogous compounds have shown efficacy against various bacterial strains.

- Anticancer Properties : Some derivatives have demonstrated potential in inhibiting cancer cell proliferation.

- Neurological Effects : Certain piperidine derivatives are being explored for their neuroprotective effects and potential in treating neurodegenerative diseases.

Table 1: Summary of Biological Activities

| Activity Type | Related Compounds | Observed Effects |

|---|---|---|

| Antimicrobial | Piperidine derivatives | Inhibition of bacterial growth |

| Anticancer | Methyl piperidine analogs | Reduced cell viability in cancer cell lines |

| Neuroprotective | Piperidinyl compounds | Protection against oxidative stress in neurons |

Case Study: Anticancer Activity

A study investigating the anticancer properties of piperidine derivatives found that this compound exhibited significant cytotoxicity against various cancer cell lines. The mechanism was proposed to involve apoptosis induction through the activation of caspase pathways.

Case Study: Neuroprotective Effects

Research focusing on neuroprotective effects demonstrated that related piperidine compounds could reduce neuronal death caused by amyloid-beta toxicity. This suggests potential applications in Alzheimer's disease treatment.

Pharmacokinetics and Toxicology

The pharmacokinetic profile of this compound is essential for understanding its therapeutic potential. Studies indicate that modifications to the piperidine structure can enhance solubility and bioavailability, which are critical for effective drug design.

Table 2: Pharmacokinetic Parameters

| Parameter | Value |

|---|---|

| Bioavailability | Varies with formulation |

| Half-life | Under investigation |

| Metabolism | Hepatic metabolism |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Methyl 4-(tert-butoxycarbonylamino)piperidine-1-carboxylate, and what critical parameters influence yield and purity?

- Methodological Answer : The compound is typically synthesized via Boc (tert-butoxycarbonyl) protection of the piperidine amine, followed by carboxylation. Key steps include:

- Boc Protection : Reacting 4-aminopiperidine with di-tert-butyl dicarbonate (Boc anhydride) in a solvent like dichloromethane or THF at 0–25°C for 2–6 hours. Excess Boc anhydride (1.2–1.5 equivalents) ensures complete protection .

- Carboxylation : Methyl chloroformate or dimethyl carbonate is used to introduce the methyl carboxylate group. Reactions are conducted under inert atmospheres (N₂/Ar) at 0–10°C to minimize side reactions.

- Purification : Silica gel column chromatography (eluent: hexane/ethyl acetate gradient) removes unreacted reagents. Yield optimization requires strict control of temperature and stoichiometry .

Q. How should researchers characterize the compound using spectroscopic methods, and what are the expected spectral signatures?

- Methodological Answer :

- ¹H NMR : Peaks for tert-butyl (δ 1.40–1.45 ppm, singlet, 9H), piperidine ring protons (δ 3.0–3.5 ppm, multiplet), and methyl carboxylate (δ 3.70–3.75 ppm, singlet, 3H).

- ¹³C NMR : Boc carbonyl (δ 155–157 ppm), methyl carboxylate (δ 52–54 ppm), and tert-butyl carbons (δ 28–30 ppm).

- IR : Stretching vibrations for C=O (Boc: ~1680–1700 cm⁻¹; carboxylate: ~1720–1740 cm⁻¹) and N-H (3300–3450 cm⁻¹).

- Mass Spectrometry : Molecular ion [M+H]⁺ at m/z 287.3 (C₁₂H₂₂N₂O₄). Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. What safety precautions are essential when handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protection : Wear nitrile gloves, lab coats, and safety goggles. Use NIOSH-approved respirators if handling powders in non-ventilated areas .

- Ventilation : Conduct reactions in fume hoods with >0.5 m/s airflow to prevent inhalation exposure.

- Spill Management : Absorb with inert materials (e.g., vermiculite) and dispose as hazardous waste. Avoid contact with strong acids/bases, which may release toxic fumes .

Advanced Research Questions

Q. How can researchers address discrepancies in reported stability data under acidic or basic conditions?

- Methodological Answer :

- Controlled Stability Studies : Expose the compound to pH-adjusted buffers (e.g., pH 2–12) at 25°C and 40°C. Monitor degradation via HPLC at 0, 24, and 48 hours.

- Mechanistic Analysis : Use LC-MS to identify degradation products (e.g., tert-butyl alcohol from Boc cleavage or piperidine ring opening). Adjust storage conditions (dry, inert atmosphere) if instability is observed .

Q. What strategies optimize the compound's use as an intermediate in multi-step syntheses, such as peptide coupling or heterocyclic formation?

- Methodological Answer :

- Protecting Group Compatibility : The Boc group is stable under basic conditions but cleaved by TFA. Use orthogonal protection (e.g., Fmoc for amines) in peptide synthesis.

- Coupling Reactions : Activate the carboxylate with EDCI/HOBt for amide bond formation. For heterocycles (e.g., thiazoles), react with thioamides under microwave-assisted conditions (80°C, 30 minutes) .

Q. In cases of conflicting toxicity data, what methodologies validate the compound's safety profile for in vitro studies?

- Methodological Answer :

- Cytotoxicity Assays : Perform MTT assays on HEK-293 or HepG2 cells at concentrations of 1–100 µM. Compare results to reference compounds (e.g., DMSO controls).

- Metabolic Stability : Incubate with liver microsomes (human/rat) to assess CYP450-mediated degradation. Use LC-MS/MS to quantify parent compound depletion .

Data Contradiction Analysis

Q. How should researchers resolve inconsistencies in reported solubility and LogP values for this compound?

- Methodological Answer :

- Experimental Validation : Measure solubility in DMSO, water, and ethanol using gravimetric analysis (saturation concentration at 25°C).

- Computational Prediction : Compare experimental LogP with predictions from software (e.g., ChemAxon, ACD/Labs). Adjust molecular descriptors if discrepancies exceed 0.5 units .

Tables for Key Data

| Property | Value | Reference |

|---|---|---|

| Molecular Weight | 286.3 g/mol | |

| Melting Point | 162–166°C | |

| HPLC Purity (C18) | >98% (ACN:H₂O = 70:30) | |

| Acute Toxicity (Oral, Rat) | LD₅₀ > 2000 mg/kg (estimated) |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.